Cas no 85866-01-9 (11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester)
![11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester structure](https://it.kuujia.com/scimg/cas/85866-01-9x500.png)
85866-01-9 structure
Nome del prodotto:11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
Numero CAS:85866-01-9
MF:C34H48N2O14
MW:708.749931335449
CID:733103
11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
- [2-[6-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate
- 2,2-bis[[(1-oxoallyl)oxy]methyl]butyl 10,16-dioxo-13,13-bis[[(1-oxoallyl)oxy]methyl]-11,15-dioxa-2,9-diazaoctadec-17-enoate
- 10,16-Dioxo-13,13-bis[[(1-oxo-2-propenyl)oxy]methyl]-11,15-dioxa-2,9-diaza-17-octadecenoic acid 2,2-bis[[(1-oxo-2-propenyl)oxy]methyl]butyl ester
- 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl 10,16-dioxo-13,13-bis(((1-oxoallyl)oxy)methyl)-11,15-dioxa-2,9-diazaoctadec-17-enoate
- Einecs 288-703-0
- 11,15-Dioxa-2,9-diazaoctadec-17-enoic acid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-, 2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester
-
- Inchi: 1S/C34H48N2O14/c1-7-26(37)44-19-33(12-6,20-45-27(38)8-2)21-49-31(42)35-17-15-13-14-16-18-36-32(43)50-25-34(22-46-28(39)9-3,23-47-29(40)10-4)24-48-30(41)11-5/h7-11H,1-5,12-25H2,6H3,(H,35,42)(H,36,43)
- Chiave InChI: FUTNTFKKRXSZOA-UHFFFAOYSA-N
- Sorrisi: C(OCC(COC(=O)C=C)(COC(=O)C=C)CC)(=O)NCCCCCCNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Proprietà calcolate
- Massa esatta: 708.311
- Massa monoisotopica: 708.311
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 50
- Conta legami ruotabili: 34
- Complessità: 1130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 208A^2
Proprietà sperimentali
- Densità: 1.166
- Punto di ebollizione: 778.8°Cat760mmHg
- Punto di infiammabilità: 424.8°C
- Indice di rifrazione: 1.497
11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester Letteratura correlata
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
85866-01-9 (11,15-Dioxa-2,9-diazaoctadec-17-enoicacid, 10,16-dioxo-13,13-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-,2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butyl ester) Prodotti correlati
- 1337285-02-5(2-(5-propylthiophen-2-yl)azetidine)
- 1414976-15-0((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride)
- 1903650-35-0(1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one)
- 869947-42-2(2-(3-Formyl-1H-indol-1-yl)butanoic Acid)
- 1803797-60-5(1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one)
- 60320-32-3(N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide)
- 1958-93-6(2-Fluoro-6-nitrobenzyl Bromide)
- 158906-40-2(1H-Benzo[a]fluorene-4,11-dione,2,3-dihydro-1,2,6,7-tetrahydroxy-3-methyl- (9CI))
- 156335-14-7(Methyl 3-(4-hydroxyphenyl)-2-methoxypropanoate)
- 2306249-25-0((3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
